2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Description
The compound 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid features a cyclopenta[b]thiophene core substituted at position 2 with a branched 3-methylbutanamido group and a carboxylic acid at position 3. This structure places it within a class of heterocyclic compounds known for diverse bioactivities, including mitochondrial modulation and antimicrobial effects .
Properties
IUPAC Name |
2-(3-methylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-7(2)6-10(15)14-12-11(13(16)17)8-4-3-5-9(8)18-12/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGPYKGGTXNTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald synthesis, which is a multi-step process that includes the condensation of a ketone or aldehyde with a thiocarbonyl compound, followed by cyclization and functionalization steps . The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction and improve efficiency . The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The cyclopenta[b]thiophene scaffold is highly versatile, with modifications at positions 2 and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- Mitochondrial Modulation : highlights mitofusin agonists with cyclopenta[b]thiophene cores (e.g., TAMRA compounds), suggesting the target compound may influence mitochondrial DNA content. However, the 3-methylbutanamido group’s branched chain could alter binding affinity compared to phenyl or heterocyclic substituents .
- Antimicrobial Activity : Thioureido derivatives (e.g., ) exhibit antifungal/antibacterial effects, implying that the target’s amide group may confer similar properties if optimized for solubility and target engagement .
- Synthetic Accessibility : The Petasis reaction () and condensation methods () are viable routes for synthesizing such analogs. The target compound’s synthesis may require tailored conditions to accommodate the branched 3-methylbutanamido group .
Physicochemical Properties
- Lipophilicity : The 3-methylbutanamido group increases hydrophobicity compared to acetamido () but less than phenylpropanamido (). This balance may influence bioavailability .
- Acid-Base Behavior : The carboxylic acid at position 3 enhances water solubility, contrasting with ester derivatives (e.g., ), which are more lipophilic but require metabolic activation .
Biological Activity
2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H17NO3S
- Molecular Weight : 267.34 g/mol
- IUPAC Name : this compound
The compound features a cyclopentathiophene core, which is known for its diverse biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and metabolism.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to thiophenes exhibit significant antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains.
Analgesic Effects
Research on analogs of this compound has demonstrated analgesic properties. For instance, derivatives of thiophene carboxylic acids were tested in animal models and showed pain-relieving effects comparable to standard analgesics like metamizole .
Lipid Metabolism Regulation
A related compound, ZJ001 (2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid), has been shown to influence lipid metabolism by modulating the SREBP pathway in diet-induced obesity models. This suggests that this compound may also have similar effects on lipid regulation and metabolic disorders .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
